molecular formula C23H24N2O6 B2935299 1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide CAS No. 400077-78-3

1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide

Cat. No.: B2935299
CAS No.: 400077-78-3
M. Wt: 424.453
InChI Key: LHGCSVHLZGLDOF-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is a synthetic carboxamide derivative featuring a pyridine core substituted with a 4-methoxybenzyl group at position 1 and a 3,4,5-trimethoxyphenylamide moiety at position 2.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-28-17-9-7-15(8-10-17)14-25-11-5-6-18(23(25)27)22(26)24-16-12-19(29-2)21(31-4)20(13-16)30-3/h5-13H,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGCSVHLZGLDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have shown cytotoxic activity against human colon cancer cells hct-116. This suggests that the compound may target cellular components involved in cancer cell proliferation.

Mode of Action

Similar compounds have shown to cause g2/m cell cycle arrest, suggesting a possible antitubulin mechanism. This means the compound could interfere with tubulin, a protein essential for the formation of the mitotic spindle during cell division. By disrupting this process, the compound could inhibit cancer cell proliferation.

Result of Action

The result of the compound’s action, based on similar compounds, is the inhibition of cancer cell proliferation through the induction of cell cycle arrest. This could potentially lead to the death of cancer cells and a reduction in tumor size.

Biological Activity

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C19_{19}H20_{20}N2_{2}O5_{5}
  • Molecular Weight : 356.37 g/mol

The compound features a pyridine ring substituted with a carboxamide group and methoxyphenyl moieties, which are known to influence biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against various cancer cell lines. The following table summarizes key findings related to its anticancer efficacy:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-70.46 ± 0.04Induction of apoptosis
NCI-H4600.39 ± 0.06Autophagy induction
HeLa7.01 ± 0.60Inhibition of topoisomerase IIa
A5498.55 ± 0.35Microtubule disassembly
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Autophagy Activation : In certain cell lines, it promotes autophagy, which can be a double-edged sword in cancer therapy.
  • Inhibition of Kinases : The compound inhibits specific kinases such as Aurora-A and CDK2, which are crucial for cell cycle regulation and proliferation.

Case Studies

A study by Li et al. (2022) demonstrated that derivatives of this compound exhibited potent cytotoxicity against the MCF-7 breast cancer cell line with IC50_{50} values as low as 0.01 µM . Another investigation into the compound's effects on NCI-H460 cells revealed an IC50_{50} of 0.39 µM, suggesting strong potential for therapeutic applications in lung cancer treatment .

Target Interactions

The compound interacts with several biological targets:

  • Topoisomerase IIa : Inhibiting this enzyme disrupts DNA replication in rapidly dividing cancer cells.
  • Aurora Kinases : These are vital for mitosis; inhibition leads to cell cycle arrest.
  • Cyclin-dependent Kinases (CDKs) : Targeting CDKs can halt the progression of the cell cycle.

Toxicity and Side Effects

While the anticancer efficacy is promising, toxicity profiles must be evaluated through comprehensive studies to ensure safety in clinical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The target compound shares key structural motifs with several analogs, particularly in the substitution patterns of methoxyphenyl groups. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name / ID Core Structure Substituents Molecular Formula Molar Mass (g/mol)
Target Compound Pyridine-3-carboxamide 1-(4-Methoxybenzyl), 3-(3,4,5-trimethoxyphenylamide) C₂₃H₂₄N₂O₆ 448.45*
(2E)-N-[(4-Methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide Acrylamide N-(4-Methoxybenzyl), 3-(3,4,5-Trimethoxyphenyl) C₂₀H₂₃NO₅ 357.40
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-Dihydropyridine 4-(2-Furyl), 3-carboxamide with 4-methoxyphenylthio group C₂₇H₂₄N₄O₅S 540.57
Combretastatin A-4 Prodrugs (e.g., sodium phosphate derivative) Stilbene 3,4,5-Trimethoxyphenyl, 4-methoxyphenyl (core structure differs) C₁₈H₂₀O₈PNa₂ 456.29

*Calculated using molecular formula.

Key Observations:

  • Core Structure: The pyridine-3-carboxamide core distinguishes the target compound from acrylamide (e.g., ) and stilbene (e.g., combretastatin ) derivatives.
  • Methoxy Substitution: The 3,4,5-trimethoxyphenyl group is a shared feature with combretastatin analogs, which are known for tubulin-binding antineoplastic activity .
  • Solubility Challenges: Methoxy-rich compounds often exhibit poor aqueous solubility, as noted in combretastatin prodrug development .
Table 2: Herbicidal and Antineoplastic Activities of Analogs
Compound Class / Example Biological Activity Key Findings Reference
1,4-Dihydropyridines (e.g., AZ331) Herbicidal activity against rape (IC₅₀: 10–50 μM) Weak activity against barnyard grass; efficacy linked to methoxy substitution .
Combretastatin A-4 Prodrugs Antineoplastic (tubulin polymerization inhibition) Sodium phosphate prodrugs (e.g., 1n) showed improved solubility and stability .
Acrylamide Derivatives (e.g., ) Not explicitly reported, but structural similarity suggests potential bioactivity No direct data; acrylamide moieties are common in kinase inhibitors.

Implications for the Target Compound:

  • Herbicidal Potential: The presence of 3,4,5-trimethoxyphenyl and 4-methoxybenzyl groups aligns with herbicidal activity observed in 1,4-dihydropyridines .
  • Antineoplastic Prospects: The 3,4,5-trimethoxyphenyl group, critical in combretastatin’s tubulin-binding activity , suggests possible antiproliferative effects.

Physicochemical and Spectroscopic Properties

Data from ortho-carborane analogs () and acrylamide derivatives () provide benchmarks:

Table 3: Physical Properties of Analogs
Compound Class Melting Point (°C) Key Spectroscopic Data (NMR, IR) Reference
Ortho-Carborane Derivatives 120–180 ¹H NMR: δ 3.8–4.2 (OCH₃), IR: 1680–1700 cm⁻¹ (C=O stretch)
Acrylamide Derivative Not reported ¹H NMR: δ 6.8–7.4 (aromatic protons), IR: 1650 cm⁻¹ (amide)

Inference for the Target Compound:

  • Expected melting point: 150–200°C (based on methoxy-rich analogs).
  • Spectroscopic signatures: Distinct ¹H NMR peaks for methoxy groups (δ 3.7–3.9) and carbonyl stretches (IR: 1650–1700 cm⁻¹).

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